isodecanol

説明

Research Context and Significance of Branched Alcohols

Branched alcohols, such as isodecanol, are a crucial class of organic compounds in industrial chemistry. Their molecular architecture, characterized by non-linear carbon chains, distinguishes them from their straight-chain counterparts, leading to unique physical and chemical properties.

The industrial production of alcohols is a cornerstone of the chemical industry, with several methods employed to generate these versatile compounds. studymind.co.uk Common industrial alcohols include methanol, ethanol, propanol, and butanol, which serve as solvents, fuels, and precursors for a vast range of chemical syntheses. studymind.co.uk Two primary industrial methods for alcohol production are the hydration of alkenes and fermentation. studymind.co.uksenecalearning.com The hydration of alkenes, typically carried out in the presence of an acid catalyst like phosphoric(V) acid at high temperature and pressure, is a widespread method for producing alcohols from petroleum-derived feedstocks. studymind.co.uksenecalearning.com Fermentation, on the other hand, utilizes microorganisms like yeast to convert sugars into ethanol, a key process for producing biofuels and alcoholic beverages. studymind.co.uk

Industrial alcohols are broadly categorized as primary, secondary, or tertiary, based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl (-OH) group. studymind.co.ukbyjus.com This classification is significant as it influences the reactivity and the types of products that can be formed from the alcohol. byjus.com The versatility of industrial alcohols is evident in their wide-ranging applications, from solvents in paints and coatings to their role as intermediates in the production of detergents, plasticizers, and pharmaceuticals. elchemy.comwikipedia.org

This compound is a key player in modern chemical synthesis and finds application across numerous industries due to its unique properties. A primary application of this compound is in the production of plasticizers, particularly as an alternative to traditional phthalate plasticizers. datahorizzonresearch.com It is also extensively used in the manufacturing of surfactants, which are essential components in detergents, cleaners, and various agricultural products. procurementresource.comprocurementresource.com

In the personal care and cosmetics sector, this compound functions as an emollient, solvent, and fragrance agent in products like lotions, creams, and perfumes. datahorizzonresearch.commarketresearchintellect.commarketresearchintellect.com Its ability to improve texture and skin feel makes it a valuable ingredient in these formulations. marketresearchintellect.com Furthermore, this compound serves as a solvent and intermediate in the production of lubricants, coatings, and adhesives, contributing to their performance and durability. datahorizzonresearch.comprocurementresource.commarketresearchintellect.com Other notable applications include its use as an antifoaming agent in textile processing and as an extractant in processes like uranium refining. procurementresource.comprocurementresource.com The versatility of this compound underscores its importance as a building block in organic synthesis for a diverse range of chemical products. pharmaffiliates.com

Overview of Industrial Alcohol Chemistry

Fundamental this compound Chemistry and Structural Isomerism

The chemical behavior and physical properties of this compound are intrinsically linked to its structure, particularly the presence of branching and the existence of multiple isomers.

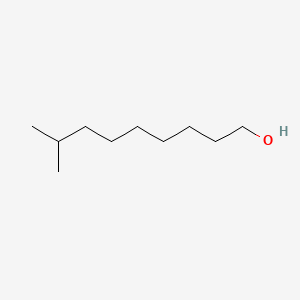

This compound is not a single chemical entity but rather a mixture of isomers with the molecular formula C10H22O. datahorizzonresearch.comnih.gov The term "this compound" typically refers to a complex mixture of branched primary alcohols. nih.gov The specific composition of commercial this compound depends on the olefin feedstock used in its production, but it commonly consists of trimethyl-1-heptanols and dimethyl-1-octanols. nih.govchemicalbook.com

Structural isomerism, also known as constitutional isomerism, arises when compounds share the same molecular formula but have different atomic connectivity. sparkl.mebiologynotesonline.com In the case of alcohols with the molecular formula C4H10O, for example, there are four structural isomers: butan-1-ol, butan-2-ol, 2-methylpropan-1-ol, and 2-methylpropan-2-ol, each with distinct structures and properties. doubtnut.com This principle of structural isomerism is directly applicable to this compound, leading to a variety of possible branched structures. For instance, 8-methylnonan-1-ol is a specific isomer of this compound. pharmaffiliates.comnih.gov

The characterization of these isomeric mixtures is crucial for understanding their properties and applications. Techniques such as gas chromatography/mass spectrometry (GC/MS) are employed to separate and identify the different isomers present in a sample. iwaponline.com The presence of chiral centers in some isomers, such as the carbon atom with a methyl branch, can also lead to stereoisomerism, further increasing the structural complexity.

| Isomer Name | Molecular Formula | Structural Characteristic |

|---|---|---|

| This compound (Mixture) | C10H22O | Mixture of branched primary alcohols |

| 8-Methylnonan-1-ol | C10H22O | A specific branched isomer |

| Trimethyl-1-heptanols | C10H22O | Common components of commercial this compound |

| Dimethyl-1-octanols | C10H22O | Common components of commercial this compound |

The branched structure of alcohols like this compound significantly influences their reactivity and selectivity in organic reactions. researchgate.net Branching can affect physical properties such as boiling point and solubility. numberanalytics.com For example, branched alcohols tend to have lower boiling points than their straight-chain counterparts. solubilityofthings.com

In chemical transformations, the steric hindrance caused by branching can play a crucial role. researchgate.net For instance, in oxidation reactions, unhindered secondary alcohols can be selectively oxidized in the presence of more sterically hindered ones. researchgate.net The branching can also affect the reaction pathways. In elimination reactions of alcohols, branched primary and secondary alcohols have a tendency to yield rearrangement products. msu.edu

Furthermore, the presence of branching impacts the performance of derivatives made from these alcohols. For example, ethoxylates of branched alcohols exhibit significantly reduced wetting times compared to those of linear alcohols, which is advantageous in applications like textile processing and agriculture. exxonmobilchemical.com The structure of the alcohol also dictates the performance of plasticizers derived from it, an effect referred to as the linearity effect. researchgate.net

Isomeric Forms and Their Structural Characterization

Historical Development of this compound Research and Industrial Relevance

The industrial production of this compound is primarily achieved through the oxo process, also known as hydroformylation. procurementresource.comchemicalbook.com This process involves reacting nonenes with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form aldehydes, which are subsequently hydrogenated to produce this compound. procurementresource.comchemicalbook.comintratec.us The Ziegler process, which involves the oxidation of trialkylaluminum compounds, is another method used for producing these alcohols. chemicalbook.com

The market for this compound has seen steady growth, driven by increasing demand from various end-use industries. datahorizzonresearch.com The global this compound market was valued at approximately USD 345 million in 2023 and is projected to reach USD 520 million by 2033. datahorizzonresearch.com Another report valued the market at USD 1.38 billion in 2022, with a forecast to reach USD 2.04 billion by 2029. maximizemarketresearch.com This growth is largely attributed to its use in the production of plasticizers, surfactants, and in the personal care industry. datahorizzonresearch.commaximizemarketresearch.com

Evolution of Synthetic Pathways for C10 Alcohols

The synthesis of C10 alcohols, a class of compounds that includes this compound, has evolved significantly, driven by industrial demand for plasticizers, surfactants, and solvents. The primary and most established method for producing this compound is the oxo process, also known as hydroformylation. procurementresource.comprocurementresource.com This process involves reacting nonenes (C9 olefins) with a synthesis gas—a mixture of carbon monoxide and hydrogen—in the presence of a catalyst. chemicalbook.comevonik.com The resulting aldehydes are then hydrogenated to produce a mixture of isomeric C10 alcohols, which constitute commercial this compound. procurementresource.comprocurementresource.comchemicalbook.com The specific composition of the this compound mixture, which typically includes trimethyl-1-heptanols and dimethyl-1-octanols, depends on the olefin feedstock used. chemicalbook.com

Another conventional synthetic route is the Ziegler process, which involves the oxidation of trialkylaluminum compounds. chemicalbook.com While effective, the oxo process remains the dominant industrial method for producing oxo-alcohols like this compound. evonik.comprocurementresource.com

A significant evolution in the synthesis of C10 alcohols is the shift towards bio-based production routes, spurred by a growing demand for sustainability and the use of renewable resources. marketresearchintellect.comdatahorizzonresearch.com Emerging research in synthetic biology and metabolic engineering is paving the way for microbial production of C3-C10 alcohols. frontiersin.orgnih.gov One promising approach is the reverse β-oxidation (rBOX) pathway, which enables the iterative elongation of carbon molecules and can be engineered to produce alcohols in the C6-C10 range. oup.com These biological pathways offer a more environmentally friendly alternative to traditional petrochemical-based methods by utilizing renewable feedstocks. marketresearchintellect.comoup.com

Table 1: Evolution of Synthetic Pathways for C10 Alcohols

| Pathway | Process Type | Feedstock | Key Characteristics |

|---|---|---|---|

| Oxo Process (Hydroformylation) | Petrochemical Synthesis | Nonenes, Synthesis Gas (CO + H₂) | Dominant industrial method; produces a mixture of isomers; involves hydrogenation of an intermediate aldehyde. procurementresource.comchemicalbook.comevonik.com |

| Ziegler Process | Petrochemical Synthesis | Trialkylaluminum Compounds | An alternative to the oxo process for preparing alcohols. chemicalbook.com |

| Bio-based Synthesis (e.g., rBOX) | Microbial Fermentation / Metabolic Engineering | Renewable resources (e.g., glucose) | Emerging sustainable alternative; utilizes engineered microorganisms; reduces environmental footprint compared to petrochemical routes. marketresearchintellect.comnih.govoup.com |

Shifting Paradigms in this compound Application Domains

The applications of this compound have broadened from foundational industrial uses to more specialized and high-value domains. Historically, this compound has been a versatile chemical intermediate, specialty solvent, and antifoaming agent in textile processing. chemicalbook.comnih.gov Its derivatives are crucial in producing plasticizers, synthetic lubricants, and surfactants for detergents. chemicalbook.comdatahorizzonresearch.comdataintelo.com

A major paradigm shift has been driven by regulatory and consumer demand for safer, more environmentally friendly products. datahorizzonresearch.com This is most evident in the plastics industry, where this compound-based plasticizers, such as diisodecyl phthalate (DIDP), are increasingly used as alternatives to traditional or lower molecular weight phthalates due to a more favorable safety profile. datahorizzonresearch.comdataintelo.com This trend is particularly strong in sensitive applications like toys, food packaging, and medical devices. datahorizzonresearch.com

The personal care and cosmetics industry represents another significant shift, now being a major consumer of this compound. datainsightsmarket.com Cosmetic-grade this compound is valued for its properties as an emollient, solvent, and fragrance agent in products like lotions, creams, and perfumes. procurementresource.commarketresearchintellect.commarketresearchintellect.com Its mild, non-irritating nature and ability to improve product texture align with consumer preferences for high-quality skincare and cosmetic formulations. datahorizzonresearch.commarketresearchintellect.com Furthermore, this compound's use has expanded in the agricultural sector as a component in surfactants for advanced crop yield technologies and in high-performance synthetic lubricants for the automotive and industrial sectors. datahorizzonresearch.commaximizemarketresearch.com

Table 2: Shift in this compound Application Domains

| Domain | Traditional Application | Modern/Emerging Application | Driver of Shift |

|---|---|---|---|

| Plastics & Polymers | Intermediate for general-purpose plasticizers. dataintelo.com | Safer alternative to regulated phthalate plasticizers in sensitive goods. datahorizzonresearch.com | Regulatory pressure and health concerns. datahorizzonresearch.com |

| Personal Care & Cosmetics | Minor use as a fragrance component. procurementresource.com | Key emollient and solvent in skincare, lotions, and creams. marketresearchintellect.comdatahorizzonresearch.com | Growing demand for premium, high-efficacy cosmetic products. dataintelo.com |

| Lubricants | Component in standard synthetic lubricants. nih.gov | Intermediate for high-performance lubricants in automotive and industrial machinery. datahorizzonresearch.commarkwideresearch.com | Demand for higher efficiency and durability. datahorizzonresearch.com |

| Agriculture | General-purpose solvent. procurementresource.com | Component in advanced surfactants to enhance crop yields. maximizemarketresearch.com | Technological advancement in agriculture. maximizemarketresearch.com |

| Specialty Chemicals | Antifoaming agent, industrial solvent. chemicalbook.comnih.gov | Extractant in uranium refining and for boron recovery from brines. nih.govnih.gov | Need for specialized performance in hydrometallurgy. nih.gov |

Current Research Gaps and Future Directions in this compound Studies

Identification of Underexplored Research Areas

Despite its widespread industrial use, several areas of this compound science remain underexplored. The commercial product is a complex mixture of isomers, yet there is a lack of detailed research correlating specific isomeric structures to their functional properties and toxicological profiles. A deeper understanding could lead to the development of highly optimized, isomer-specific this compound grades for targeted applications.

Niche applications of this compound represent another underexplored frontier. For example, its use as a solvent modifier in the extraction of heavy metals or for the recovery of elements like boron from industrial brines is an area that warrants further investigation to optimize efficiency and scalability. nih.govgdut.edu.cn Studies on the thermal decomposition of this compound, particularly in high-temperature applications like reprocessing, are limited but crucial for process safety and stability. iaea.org

Furthermore, as sustainability becomes a central focus, research into the full life cycle and recyclability of this compound-based solvents and products is an area that has been noted as overlooked. gdut.edu.cn Developing robust methods for recovering and reusing this compound from industrial waste streams would significantly enhance its environmental credentials.

Table 3: Summary of Research Gaps in this compound Studies

| Underexplored Research Area | Key Research Question | Potential Impact |

|---|---|---|

| Isomer-Specific Performance | How do individual isomers within commercial this compound differ in performance, toxicity, and biodegradability? | Development of superior, application-specific this compound grades with enhanced safety and efficacy. |

| Advanced Extraction Applications | Can this compound-based solvent systems be optimized for efficient and selective recovery of critical materials like boron or heavy metals? nih.gov | Creation of new, high-value applications in hydrometallurgy and wastewater treatment. gdut.edu.cn |

| Lifecycle and Recyclability | What are the most effective methods for recycling and reusing this compound from industrial processes and end-of-life products? gdut.edu.cn | Improved sustainability and circular economy credentials for this compound. |

| Decomposition Pathways | What are the mechanisms and products of this compound's thermal decomposition in industrial applications? iaea.org | Enhanced process safety and development of more stable formulations for high-temperature uses. |

Emerging Trends and Technological Advancements in this compound Science

The science of this compound is being shaped by several emerging trends, primarily centered on sustainability and manufacturing efficiency. The most significant technological advancement is the development of bio-based production methods. marketresearchintellect.comdatahorizzonresearch.com This trend towards "green chemistry" aims to produce this compound from renewable feedstocks, reducing reliance on petrochemicals and lowering the carbon footprint of its manufacturing process. datahorizzonresearch.comoup.com

In conventional synthesis, technological advancements are focused on creating more efficient and cost-effective production. datahorizzonresearch.commarketresearchintellect.com This includes innovations in catalytic processes and reactor designs that improve yield, enhance the consistency of the final product, and reduce production costs. datahorizzonresearch.com

Another key trend is the development of new, tailored grades of this compound for specific, high-value market segments. datahorizzonresearch.comdataintelo.com As demand grows in sectors like pharmaceuticals and personal care, manufacturers are innovating to offer products with higher purity, specific physical properties, and enhanced performance characteristics. dataintelo.com This includes creating customized blends to meet the unique requirements of different industries. datainsightsmarket.com These trends are supported by strategic partnerships between manufacturers and research institutions aimed at accelerating innovation and exploring novel applications for this compound. marketresearchintellect.com

特性

IUPAC Name |

8-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, C10H21OH | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058660 | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Solubility in water, g/100ml: 2.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Methodologies for Isodecanol Synthesis and Characterization

Advanced Synthetic Strategies for Isodecanol Production

The industrial synthesis of this compound has traditionally relied on petrochemical feedstocks and well-established chemical reactions. However, advancements are being made to improve efficiency, selectivity, and sustainability.

The primary industrial method for producing this compound is the hydroformylation of nonenes, also known as the oxo process, followed by hydrogenation. procurementresource.comalmerja.com This process involves reacting nonenes (C9 olefins) with syngas (a mixture of carbon monoxide and hydrogen) to form C10 aldehydes. procurementresource.comgoogle.comevonik.com These aldehydes are then hydrogenated to produce this compound. procurementresource.comgoogle.com

The hydroformylation step is catalyzed by cobalt or rhodium complexes. almerja.com Older methods often use a cobalt carbonyl complex (HCo(CO)4) at high pressures and temperatures, which tends to produce a higher ratio of branched aldehydes. almerja.com More modern processes may employ rhodium-based catalysts with phosphine ligands, which operate under milder conditions and can offer higher selectivity towards linear aldehydes, although for this compound, branched isomers are desired. almerja.com

Following hydroformylation, the resulting C10 aldehydes are hydrogenated to this compound. google.com This step is typically carried out using a catalyst that is selective for the hydrogenation of the aldehyde group while minimizing the hydrogenation of any unreacted carbon-carbon double bonds in the olefin. google.com Catalysts based on copper, sometimes with zinc or chromium, are commonly used for this purpose. google.comevonik.com The hydrogenation is generally performed at elevated temperatures and pressures. For instance, a crude C10 aldehyde mixture can be hydrogenated over a reduced copper-zinc catalyst at temperatures of 250-270°C and a pressure of 235 barg. google.com

Hydroformylation: C9H18 (Nonene) + CO + H2 → C9H19CHO (C10 Aldehyde)

Hydrogenation: C9H19CHO (C10 Aldehyde) + H2 → C10H21OH (this compound)

The choice of catalyst and reaction conditions in both steps is crucial for achieving high yields and the desired isomeric distribution of this compound.

Table 1: Comparison of Catalysts in Hydroformylation

| Catalyst Type | Operating Conditions | Product Selectivity |

|---|---|---|

| Cobalt Carbonyl (HCo(CO)4) | High pressure and temperature | Higher ratio of branched aldehydes almerja.com |

The synthesis of specific branched isomers of decanol requires precise control over the reaction's regioselectivity. This is an active area of research, aiming to develop methods that yield specific branched structures for various applications.

A novel and highly regioselective method for synthesizing branched alcohols involves the hydroboration of nonsymmetrical epoxides. researchgate.netcuny.edu This approach utilizes ligated alkali metal triethylborohydrides as catalysts, which are effective for the hydroboration of both terminal and internal epoxides. researchgate.netchemrxiv.org The reaction proceeds with high chemoselectivity and turnover efficiencies, allowing for the quantitative reduction of epoxides with various functional groups. researchgate.net This method is particularly significant as it offers a pathway to "Markovnikov" alcohols, where the hydroxyl group attaches to the more substituted carbon, which is crucial for producing certain branched alcohol isomers. cuny.educhemrxiv.org

This catalytic system has been shown to achieve up to 99% regioselectivity in the hydroboration of nonsymmetrical epoxides. researchgate.netchemrxiv.org The use of readily available and inexpensive alkali metal-based catalysts makes this a potentially scalable and economically viable method for producing specific branched decanol isomers. chemrxiv.org The reaction is tolerant of various functional groups, adding to its versatility. researchgate.netchemrxiv.org

Table 2: Research Findings on Epoxide Hydroboration

| Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|

| Ligated Alkali Metal Triethylborohydride | Nonsymmetrical Epoxides | Highly regioselective (up to 99%) synthesis of branched alcohols. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |

| MgBu2 | Terminal and Internal Epoxides | Excellent regioselectivity towards the branched alcohol isomer. acs.org | acs.org |

| Mg(NTf2)2 | Epoxides | Provides the linear alcohol regioisomer. acs.org | acs.org |

In response to the growing demand for sustainable and environmentally friendly products, there is increasing interest in developing bio-based routes for this compound production. marketresearchintellect.comdatahorizzonresearch.com This involves utilizing renewable feedstocks and biocatalytic processes to reduce the reliance on petrochemicals. datahorizzonresearch.compmarketresearch.com

Enzymatic and fermentative processes offer a promising avenue for the production of this compound from renewable resources. While direct fermentative production of this compound is still an emerging field, the synthesis of its precursor, isobutanol, from biomass is more established. rsc.orgmdpi.com Genetically engineered microorganisms, such as E. coli and yeast, have been developed to produce isobutanol from lignocellulosic feedstocks like corn stover. rsc.orgresearchgate.net The process typically involves the hydrolysis of biomass to release fermentable sugars, which are then converted to isobutanol by the microorganisms. researchgate.net

The isobutanol can then potentially be converted to this compound through chemical upgrading steps. Another approach involves the use of enzymes in a cascade of reactions. For instance, a synthetic pathway can be engineered in a host organism to convert intermediates into isobutanol. This can involve enzymes such as acetolactate synthase, ketol-acid reductoisomerase, dihydroxy-acid dehydratase, keto-acid decarboxylase, and alcohol dehydrogenase. google.com

The foundation of bio-based this compound synthesis lies in the use of renewable feedstocks. pmarketresearch.com Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, sorghum, switchgrass) and forestry waste, is an abundant and non-food-competing source of sugars for fermentation. rsc.orgmdpi.com The conversion of this biomass into biofuels and chemicals is a key component of the biorefinery concept. mdpi.commdpi.com

The process generally involves a pretreatment step to break down the complex structure of the lignocellulose, followed by enzymatic hydrolysis to release glucose and other sugars. rsc.orgresearchgate.net These sugars are then fermented to produce bio-alcohols. rsc.org Research has demonstrated the high-yield production of isobutanol from various lignocellulosic hydrolysates. rsc.org While the direct production of this compound from these feedstocks is still under development, the successful synthesis of its precursors from renewable sources marks a significant step towards a more sustainable chemical industry. datahorizzonresearch.comrsc.org The development of cost-effective and scalable processes for producing this compound from these bio-based feedstocks is a key area of ongoing research. datahorizzonresearch.com

Bio-based and Sustainable this compound Synthesis

Enzymatic and Fermentative Approaches

This compound Purification and Separation Techniques

The commercial production of this compound results in a mixture of various structural isomers along with potential impurities from the manufacturing process. Effective purification and separation are critical to isolate either the entire isomeric mixture from non-alcoholic contaminants or to enrich specific isomers for specialized applications.

Distillation is a primary method for purifying volatile liquids based on differences in their boiling points. miracosta.edu For this compound, this technique is essential for separating the alcohol isomers from non-volatile residues or from solvents with significantly different boiling points.

Simple Distillation is effective when separating this compound from impurities with a large boiling point difference, such as non-volatile catalysts or heavier byproducts. miracosta.edu The mixture is heated, and the more volatile this compound evaporates, is passed through a condenser, and collected as a purified liquid, leaving the non-volatile substances behind.

Fractional Distillation is required when separating the various this compound isomers from each other or from other volatile components with close boiling points. rochester.edu This process uses a fractionating column placed between the boiling flask and the condenser. rochester.edu The column is packed with materials like glass beads or rings, providing a large surface area for repeated vaporization and condensation cycles. rochester.edu These cycles, or "theoretical plates," allow for a more efficient separation of liquids with boiling points that are less than 70°C apart. rochester.edu As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point), which eventually reaches the top of the column and is distilled over. rochester.edu

Table 1: Physical Properties of this compound Relevant to Distillation

| Property | Value | Significance for Distillation |

| Appearance | Clear, Colourless Liquid srlchem.com | Allows for visual inspection of purity and potential contaminants during the distillation process. |

| Boiling Point Range | Approx. 200-220 °C | The range indicates a mixture of isomers. Fractional distillation is necessary to separate isomers within this range. rochester.edu |

| Density (@ 20°C) | 0.820-0.823 g/mL srlchem.com | Useful for quality control checks on the distilled fractions. |

| Refractive Index (@ 20°C) | 1.433-1.434 srlchem.com | A physical constant used to assess the purity of the collected this compound fractions. miracosta.edu |

While fractional distillation can separate isomers with sufficiently different boiling points, chromatography offers higher resolution for separating structurally similar isomers. oieau.fr Chromatography operates by distributing the components of a mixture between a stationary phase and a mobile phase. libretexts.org Differences in the chemical structure of the this compound isomers lead to varying affinities for the stationary phase, resulting in different migration times and thus, separation. libretexts.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating isomers. researchgate.net For this compound, which consists of various positional isomers, specific chromatographic methods are employed. mtc-usa.com

Preparative Gas Chromatography (Prep-GC): In this method, the this compound mixture is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. The separation is based on the isomers' boiling points and their interactions with the stationary phase. The separated isomers can be collected as they exit the column, allowing for the isolation of pure isomers for analytical standards or research.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds dissolved in a liquid mobile phase. oxfordindices.com For separating alcohol isomers like those in this compound, reversed-phase HPLC is often effective. nih.gov In this setup, the stationary phase is nonpolar, and a polar mobile phase is used. The more nonpolar isomers will have a stronger interaction with the stationary phase and elute later. The separation of positional isomers can be particularly challenging and may require specialized columns, such as those with phenyl or cholesterol-based stationary phases that provide unique selectivity. mtc-usa.comrsc.org

Table 2: Comparison of Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Suitability for this compound Isomers |

| Prep-GC | Polysiloxane-based | Helium, Nitrogen | Partitioning based on boiling point and polarity differences. | Effective for volatile isomers; can provide high-purity fractions. researchgate.net |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water | Partitioning based on polarity differences between isomers and the stationary phase. researchgate.net | Highly efficient for separating positional isomers that may have very similar boiling points. nih.gov |

Distillation and Fractional Distillation Methodologies

Spectroscopic and Chromatographic Characterization of this compound

Once purified or separated, the structure and purity of this compound and its individual isomers must be confirmed. Spectroscopic and chromatographic techniques are indispensable for this purpose, providing detailed information about molecular structure, weight, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. jchps.com It provides information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). phcogj.com For a complex mixture like this compound, NMR can help identify the types of isomers present by revealing their unique structural features. rsc.orgnih.gov

¹H NMR: This technique provides information about the different types of protons in the molecule. The chemical shift of a proton indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons. For an this compound isomer, one would expect to see signals for protons on the carbon bearing the hydroxyl group (-CH-OH), various methylene (-CH₂-) groups in the carbon chain, and terminal methyl (-CH₃) groups. The complexity and branching of the carbon chain would be reflected in the intricate splitting patterns.

¹³C NMR: This spectrum shows a distinct peak for each unique carbon atom in the molecule. This is extremely useful for distinguishing between isomers, as different branching patterns will result in a different number of unique carbon environments. The chemical shift of the carbon atom bonded to the hydroxyl group is particularly diagnostic.

Table 3: Hypothetical ¹H NMR Data for a Representative this compound Isomer (e.g., 2,4-Diethyl-1-hexanol)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Doublet | 2H | Protons on carbon with -OH group (CH₂OH) |

| ~1.1-1.6 | Multiplet | ~11H | Protons on various CH and CH₂ groups |

| ~0.9 | Triplet | ~6H | Protons of terminal methyl (CH₃) groups |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. msu.edu

For this compound (C₁₀H₂₂O), MS analysis would first confirm the molecular weight (158.28 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) at m/z 158. nih.gov Additionally, a peak at m/z 157, corresponding to the loss of a hydrogen atom, might be observed. The real power of MS in structural analysis comes from the fragmentation of the molecular ion. The pattern of fragment ions is often unique to a specific isomer and can help elucidate the branching structure of the carbon chain. Common fragmentation pathways for alcohols include the loss of water (M-18) and cleavage of C-C bonds adjacent to the oxygen atom.

Table 4: Expected Key Ions in the Mass Spectrum of an this compound Isomer

| m/z Value | Ion Identity | Significance |

| 158 | [C₁₀H₂₂O]⁺ (M⁺) | Molecular ion peak, confirms the molecular weight of this compound. nih.gov |

| 140 | [M - H₂O]⁺ | Result of the loss of a water molecule, characteristic for alcohols. |

| Variable | [M - Alkyl]⁺ | Fragments resulting from cleavage at different points along the branched chain. |

| 31, 45, 59... | [CH₂OH]⁺, [C₂H₄OH]⁺, etc. | Fragments containing the hydroxyl group, indicative of primary alcohols. |

Both GC and HPLC are crucial not only for separation but also for analytical characterization, specifically for determining the purity of an this compound sample and the relative abundance of its isomers. oieau.frebsco.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for analyzing volatile compounds like this compound, HPLC can also be used, especially for non-volatile impurities or when derivatization is performed. oxfordindices.comebsco.com HPLC can provide quantitative data on purity and composition in a manner similar to GC. nih.gov The choice between GC and HPLC often depends on the specific nature of the impurities being analyzed and the volatility of the isomers. oxfordindices.com

Table 5: Analytical Applications of GC and HPLC for this compound

| Technique | Detector Example | Information Provided | Typical Application |

| GC | Flame Ionization (FID) | Purity assessment, quantification of isomer distribution. justia.com | Routine quality control of this compound to check for isomeric ratio and impurities. |

| HPLC | Refractive Index (RI), UV (if derivatized) | Purity assessment, separation of isomers with very similar boiling points. nih.govnih.gov | Analysis of thermally unstable impurities or when higher separation efficiency is needed. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule. utdallas.edu By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which plots the percentage of transmittance against the wavenumber of the radiation. pressbooks.pub Specific bonds within a molecule vibrate at characteristic frequencies, resulting in absorption bands at distinct wavenumbers in the IR spectrum. vscht.cz The analysis of these absorption bands allows for the identification of the functional groups that constitute the molecule. libretexts.org

For this compound, which is a primary alcohol, the most prominent and characteristic absorption bands are associated with the hydroxyl (O-H) and carbon-oxygen (C-O) single bonds. tutorchase.com The presence of a strong and notably broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration. tutorchase.comcore.ac.uk This broadening is a direct consequence of intermolecular hydrogen bonding between the this compound molecules. tutorchase.com

Another key absorption for identifying an alcohol is the C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ range. tutorchase.com The exact position of this peak can provide clues about the structure of the alcohol (primary, secondary, or tertiary). For a primary alcohol like this compound, this peak is expected around 1050 cm⁻¹. vscht.czorgchemboulder.com

In addition to the characteristic alcohol absorptions, the IR spectrum of this compound also displays bands corresponding to the hydrocarbon portions of the molecule. The stretching vibrations of the carbon-hydrogen (C-H) bonds in the alkyl groups appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹. pressbooks.pub The presence of terminal methyl groups is also indicated by characteristic proton signals. ajgreenchem.com

A study involving the reaction of epoxidized vegetable oils with this compound confirmed the presence of the hydroxyl group through a broad absorption band observed between 3420 cm⁻¹ and 3450 cm⁻¹. ajgreenchem.com Furthermore, research on adipic esters synthesized with this compound showed characteristic absorption bands at wavenumbers such as 2958 cm⁻¹ and 2959 cm⁻¹, corresponding to C-H stretching vibrations. researchgate.net

The following table summarizes the key infrared absorption bands for the functional groups present in this compound:

| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |

| Hydroxyl (O-H) | Stretching, Hydrogen-bonded | 3200–3600 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850–2960 | Strong |

| Carbon-Oxygen (C-O) | Stretching | 1050–1260 | Strong |

Isodecanol Reactivity and Derivatization Chemistry

Oxidative Transformations of Isodecanol

Primary alcohols like this compound can be oxidized to yield aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. wikipedia.org, libretexts.org

Formation of Aldehydes and Ketones

The oxidation of primary alcohols to aldehydes requires careful control to prevent further oxidation to carboxylic acids. Mild oxidizing agents are typically used for this transformation. chemistrysteps.com Common mild oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), Swern oxidation conditions (using DMSO, (COCl)₂, and Et₃N), and Dess-Martin periodinane (DMP). chemistrysteps.com, libretexts.org These reagents facilitate the conversion of the alcohol to an aldehyde without over-oxidation. organic-chemistry.org, libretexts.org The mechanism generally involves converting the hydroxyl group into a good leaving group and subsequently abstracting an adjacent hydrogen to form the carbonyl double bond. chemistrysteps.com, libretexts.org

Carboxylic Acid Synthesis

To obtain carboxylic acids from primary alcohols, stronger oxidizing agents or specific reaction conditions that promote further oxidation of the intermediate aldehyde are employed. chemistrysteps.com Strong oxidizing agents can convert primary alcohols directly to carboxylic acids. chemistrysteps.com Alternatively, the oxidation can be carried out in two steps, where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. wikipedia.org, libretexts.org This second step often involves the formation of an aldehyde hydrate intermediate. wikipedia.org, libretexts.org Examples of strong oxidizing agents used for the synthesis of carboxylic acids from primary alcohols include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated from potassium or sodium dichromate(VI) in the presence of dilute sulfuric acid. wikipedia.org, libretexts.org, libretexts.org, libretexts.org Heating the alcohol under reflux with an excess of the oxidizing agent is a common method to ensure full oxidation to the carboxylic acid. libretexts.org, libretexts.org

Esterification and Transesterification Reactions Involving this compound

This compound readily participates in esterification and transesterification reactions, forming isodecyl esters. unionpetrochemical.com, atamanchemicals.com

Synthesis of Isodecyl Esters

Esterification typically involves the reaction of this compound with a carboxylic acid or an acid derivative, such as an acid anhydride or acid chloride, in the presence of a catalyst. specialchem.com, google.com Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to facilitate the reaction. specialchem.com, prepchem.com The process results in the formation of an ester linkage and the release of water or another small molecule as a byproduct. specialchem.com, atamankimya.com The reaction conditions, including temperature and the presence of a catalyst, can be adjusted to optimize the yield and purity of the desired isodecyl ester. atamankimya.com, google.com

Transesterification involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can also be used to synthesize isodecyl esters by reacting this compound with another ester. masterorganicchemistry.com, google.com Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com

Applications in Lubricant and Plasticizer Development

Isodecyl esters find significant applications as components in lubricants and plasticizers. chemicalbook.com, atamankimya.com, revmaterialeplastice.ro The properties of isodecyl esters, such as low volatility, good low-temperature flexibility, and compatibility with various polymers, make them suitable for these uses. atamankimya.com, google.com, atamanchemicals.com

Interactive Table: Applications of Selected Isodecyl Esters

| Isodecyl Ester | Applications | Relevant Properties |

| Di-isodecyl phthalate (DIDP) | Plasticizer for PVC, automotive, cables, flooring, construction. atamanchemicals.com, google.com | Low volatility, good low-temperature flexibility. google.com, atamanchemicals.com |

| Isodecyl pelargonate | Plasticizer for explosives and rocket propellants, industrial lubricants. atamankimya.com | Low density, low viscosity, low vapor pressure, good spreadability, lubrication. atamankimya.com |

| Di-isodecyl adipate | Plasticizer for PVC, base oil for hydraulic and compressor oils. atamanchemicals.com | Low-temperature flexibility, resistance to lacquer marring, good thermal stability. atamanchemicals.com |

| Isodecyl benzoate | Plasticizer for PVC plastisols. google.com | Viscosity reducer, fast-gelling, low volatility, good low-temperature flexibilization. google.com |

| Isodecyl neopentanoate | Emollient and skin-conditioning agent in cosmetics. specialchem.com | Lightweight texture, non-greasy, provides hydration, enhances spreadability. specialchem.com |

Di-isodecyl phthalate (DIDP) is a prominent example, widely used as a plasticizer in polyvinyl chloride (PVC) and other industrial applications due to its favorable properties. atamanchemicals.com, google.com Isodecyl pelargonate is another example, used as a plasticizer and in industrial lubricants. atamankimya.com Di-isodecyl adipate is utilized as a plasticizer and as a base oil in lubricants like hydraulic and compressor oils. atamanchemicals.com Isodecyl benzoate is employed as a plasticizer in PVC plastisols. google.com The synthesis of these esters often involves the reaction of this compound with the corresponding acid or anhydride. atamankimya.com, google.com, prepchem.com, atamanchemicals.com

Etherification Reactions of this compound

Etherification of this compound involves the formation of an ether linkage, typically by reacting the alcohol with another alcohol or an alkyl halide. While the search results did not provide extensive details specifically on the etherification of this compound, alcohols in general can undergo ether formation through various methods, such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a strong base) or acid-catalyzed dehydration (reaction with another alcohol under acidic conditions). Ethoxylated isodecyl alcohol, which contains ether linkages, is mentioned as a non-ionic surfactant and emulsifier, indicating that etherification reactions are relevant to this compound chemistry in producing derivatives with specific applications. herts.ac.uk

Formation of Isodecyl Ethers

Ethers can be synthesized from alcohols through various methods, including acid-catalyzed dehydration and the Williamson ether synthesis. Acid-catalyzed dehydration typically involves the reaction of two alcohol molecules at elevated temperatures in the presence of a protic acid catalyst, leading to the elimination of water and the formation of a symmetrical ether researchgate.netlibretexts.orgdntb.gov.ua. This method is generally effective for primary alcohols researchgate.netdntb.gov.ua. The Williamson synthesis, another prominent route, involves the reaction of an alkoxide with a primary alkyl halide researchgate.netherts.ac.uk. Given that this compound is a mixture of branched primary alcohols thegoodscentscompany.com, these general methods are applicable in principle for the formation of isodecyl ethers. While specific detailed synthetic procedures for simple di-isodecyl ether directly from this compound were not extensively detailed in the search results, the formation of ethers, such as didodecyl ether, has been observed as a byproduct during the acid-catalyzed dehydration of related branched alcohols like isododecanol google.com. The existence and use of this compound ethers, such as this compound ethers of furandicarboxylic acid (FDCA) as plasticizers, are also documented rug.nl.

Ethoxylation of this compound to Form Surfactants

Ethoxylation is a significant industrial reaction of this compound, leading to the formation of this compound ethoxylates, a class of nonionic surfactants rug.nlthegoodscentscompany.comherts.ac.ukjxinchem.comnih.govsavemyexams.com. This process involves the reaction of this compound with ethylene oxide, typically catalyzed by a base such as potassium hydroxide alibaba.com. The reaction results in the sequential addition of ethylene oxide units to the hydroxyl group of this compound, forming a hydrophilic polyoxyethylene chain nih.govalibaba.com. The general reaction can be represented as:

R-OH + n (C₂H₄O) → R-(OC₂H₄)nOH